5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This particular compound features hydroxyl groups at the 5 and 6 positions and a carboxylic acid methyl ester group at the 4 position, making it unique among its analogs. Its chemical structure is denoted by the CAS number 518047-31-9 .
The synthesis of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester can be achieved through various methods. One common route involves the esterification of 5,6-dihydroxy-pyrimidine-4-carboxylic acid using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride. This reaction typically requires controlled temperatures and careful monitoring to ensure high yields .
In industrial settings, optimized conditions are employed to enhance yield and purity, often utilizing continuous flow reactors for efficiency .
The molecular structure of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are typically used to elucidate the precise three-dimensional structure and confirm the relative positions of substituents .
5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester can undergo several types of chemical reactions:
The mechanism by which 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester exerts its biological effects is largely dependent on its specific applications in medicinal chemistry. The presence of hydroxyl groups allows for hydrogen bonding with biological targets, enhancing binding affinity and specificity. This compound may interact with enzymes or receptors, leading to inhibition or activation of specific metabolic pathways .
Relevant data from studies indicate that this compound can undergo diverse chemical transformations while maintaining structural integrity under mild conditions .
5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester has several significant scientific applications:
The unique structural features and reactivity of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester make it a valuable compound in ongoing research across multiple scientific disciplines.
Pyrimidine derivatives represent a cornerstone of medicinal chemistry due to their structural resemblance to essential biomolecules and versatile pharmacological profiles. The core structure of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester (methyl 5,6-dihydroxy-4-pyrimidinecarboxylate, CAS 518047-31-9) embodies key features that enable diverse biological interactions. Its molecular formula C₆H₆N₂O₄
incorporates hydrogen-bond donor/acceptor sites from hydroxyl and ester groups, facilitating target binding [1] . This scaffold’s significance is amplified through structural modifications, exemplified by the 2-benzyl derivative (CAS 519032-07-6), which exhibits enhanced bioactivity. Research indicates such compounds interfere with inflammatory pathways through cyclooxygenase (COX) enzyme inhibition, with reported IC₅₀ values in the micromolar range [5] [7]. Additionally, the electron-deficient pyrimidine ring enables interactions with biological nucleophiles, positioning these molecules as privileged structures for anticancer and antimicrobial agent development [5].
Table 1: Bioactive Pyrimidine Carboxylate Derivatives
Compound | Molecular Formula | Key Biological Activities | Molecular Target |
---|---|---|---|
5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester | C₆H₆N₂O₄ | Scaffold for pharmacophore development | N/A (Building block) |
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid methyl ester | C₁₃H₁₂N₂O₄ | Anti-inflammatory, Anticancer | COX enzymes |
The synthesis and investigation of hydroxylated pyrimidine carboxylates evolved from early 20th-century studies on heterocyclic bioactive molecules. Initial routes to 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester involved inefficient condensations of ureas with malonate esters. Modern synthetic strategies (post-2000) employ catalytic methodologies and regioselective reactions. Key advances include:
Table 2: Evolution of Key Synthetic Methods
Time Period | Synthetic Approach | Key Reagents/Catalysts | Limitations |
---|---|---|---|
Pre-1990s | Base-Catalyzed Condensation | Urea, Dimethyl malonate | Low regioselectivity, Yields <50% |
1990s–2010 | Acid-Mediated Esterification | H₂SO₄, MeOH | Side product formation |
2010–Present | Multi-Component Coupling | Pd catalysts, ZnCl₂ | Requires specialized ligands |
Despite progress, critical knowledge gaps impede the therapeutic translation of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester and its analogs:
Table 3: Critical Research Gaps and Proposed Approaches
Research Gap | Current Status | Proposed Investigative Approach |
---|---|---|
Target Specificity | Inferred from indirect assays | Isotope labeling, Crystallography |
Metabolic Stability | No data available | Microsomal incubation + LC-MS |
Functional Group Optimization | Limited to ester/benzyl modifications | Amide/heterocycle substitutions |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1